2,2-Diphenylpent-4-en-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,2-diphenylpent-4-en-1-ol |
InChI |
InChI=1S/C17H18O/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,18H,1,13-14H2 |
InChI Key |
QHLJBIVNKSKGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Diphenylpent 4 En 1 Ol and Its Structural Analogues
Established Synthetic Routes to 2,2-Diphenylpent-4-en-1-ol
Traditional synthetic approaches to this compound rely on well-established reactions that are fundamental to organic synthesis. These methods are often robust and utilize readily available starting materials.
Grignard Reagent-Mediated Approaches to Tertiary Alcohols
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The synthesis of tertiary alcohols, such as this compound, is a classic application of this reaction. vaia.commasterorganicchemistry.com The general principle involves the reaction of a ketone with a Grignard reagent, followed by an acidic workup to protonate the resulting alkoxide. vaia.com
For the specific synthesis of this compound, one possible route involves the reaction of an appropriate ketone with a Grignard reagent. For instance, the addition of allylmagnesium bromide to diphenyl ketone would yield the desired product after protonation. Alternatively, the reaction of a methyl ester with two equivalents of a Grignard reagent can also produce tertiary alcohols. libretexts.org However, a significant challenge in Grignard reactions is the potential for side reactions, such as reduction of the carbonyl compound or enolization of the ketone, especially with sterically hindered ketones or strongly basic Grignard reagents. nii.ac.jp
| Reactants | Reagents | Product | Key Transformation |
|---|---|---|---|
| Diphenyl Ketone, Allylmagnesium Bromide | 1. Diethyl ether (solvent) 2. H₃O⁺ (workup) | This compound | Nucleophilic addition of Grignard reagent to a ketone |
Alkylation Strategies Involving Diphenylacetic Acid Derivatives
Alkylation of derivatives of diphenylacetic acid provides another pathway to this compound. This method involves the deprotonation of a carbon alpha to both a phenyl group and a carbonyl group, creating a stabilized enolate, which can then be alkylated. For example, methyl 2,2-diphenylacetate (B14745960) can be deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperatures. rsc.org The resulting enolate can then react with an allyl halide, such as allyl bromide, to introduce the pent-4-en-1-yl group. Subsequent reduction of the ester functionality would yield the target alcohol.
Recent advancements have also demonstrated the cobalt-catalyzed reductive alkylation and alkenylation of indoles using carboxylic acids, including diphenylacetic acid, as the alkylating or alkenylating agent. researchgate.netrsc.org These methods highlight the ongoing development of more direct and catalyst-based approaches for C-H functionalization. rsc.org
Aldol (B89426) and Related Condensation Pathways for Precursor Synthesis
Aldol and related condensation reactions are fundamental carbon-carbon bond-forming reactions that can be employed to synthesize precursors to this compound. sigmaaldrich.commagritek.com A crossed-aldol condensation, for instance, could involve the reaction of a ketone with an aldehyde under basic or acidic conditions to form a β-hydroxy carbonyl compound. wikipedia.org This intermediate can then undergo further transformations to arrive at the target molecule.
For example, a retrosynthetic analysis might suggest a precursor like a β-hydroxy ketone that could be formed through an aldol reaction. This precursor could then be manipulated, for instance, by reduction of the ketone and dehydration to form the desired olefinic alcohol. The choice of reactants and conditions is crucial to control the outcome of the condensation and avoid self-condensation or other side reactions. researchgate.net
Reductive Methods for Olefinic Alcohol Formation
Reductive methods are crucial for the final step in many synthetic routes to olefinic alcohols, converting a carbonyl group into a hydroxyl group. rsc.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and ketones to alcohols. rsc.org For instance, if a precursor such as ethyl 2,2-diphenylpent-4-enoate is synthesized, it can be reduced to this compound using LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF). rsc.org
More modern reductive methods focus on catalytic and more selective transformations. Reductive cross-coupling of olefins, for example, has emerged as a powerful tool for C-C bond formation directly from simple olefins. acs.orgnih.gov These methods often employ transition metal catalysts and can offer high levels of chemo- and regioselectivity. nih.govacs.org
Modern and Advanced Synthetic Strategies
Contemporary synthetic chemistry aims for higher efficiency, selectivity, and the ability to control stereochemistry. These advanced strategies are being applied to the synthesis of complex molecules like this compound and its chiral analogues.
Enantioselective Synthesis of this compound and Chiral Derivatives
The development of enantioselective synthetic methods allows for the preparation of specific stereoisomers of chiral molecules. While this compound itself is achiral, the principles of enantioselective synthesis are critical for producing its chiral derivatives, which may have important applications.
Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, metal-catalyzed reductive coupling reactions can be rendered enantioselective by employing chiral ligands. nih.gov Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands have shown great promise in asymmetric hydrogenations and other C-C bond-forming reactions. nih.govrsc.org
Furthermore, palladium-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates has been achieved using monoprotected chiral amino acid ligands. acs.org This approach allows for the direct and asymmetric introduction of an olefinic group. The synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones also demonstrates the power of modern catalytic methods in constructing complex chiral architectures with high enantioselectivity. rsc.org
| Strategy | Catalyst/Reagent System | Key Feature | Potential Application |
|---|---|---|---|
| Enantioselective Reductive Coupling | Ruthenium or Rhodium complexes with chiral phosphine ligands | High enantioselectivity in C-C bond formation | Synthesis of chiral analogues of this compound |
| Enantioselective C-H Olefination | Pd(II) with chiral amino acid ligands | Direct asymmetric introduction of an olefin | Asymmetric synthesis of derivatives from diphenylacetic acid |
| Enantioselective 1,4-Addition | Rh-catalyzed reaction with arylboronic acids | Construction of complex chiral rings | Synthesis of structurally diverse chiral analogues |
Use of Palladium-Catalyzed Carboalkoxylation for Related Substrates
Palladium-catalyzed reactions are pivotal in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chim.it Among these, carboalkoxylation of unsaturated systems like allenes represents a powerful method for constructing functionalized molecules. chim.itacs.org This domino reaction involves the formation of a C-C bond and a C-O bond in a single operation, providing access to functionalized heterocyclic compounds. chim.it
The process generally involves the reaction of an allenyl compound containing a nucleophilic oxygen group (such as an alcohol) with an aryl or allyl halide in the presence of a Pd(II) catalyst. The reaction mechanism can proceed via two main pathways. In the first, an intermolecular carbon-carbon bond forms between the allene (B1206475) and the halide, followed by an intramolecular nucleophilic attack from the hydroxyl group on the resulting π-allyl-complex. Alternatively, a preformed Pd(II)-species can initiate the cyclization of the π-olefin-complex, followed by the incorporation of the organic group from the halide. chim.it
These reactions are highly valuable for creating four-, five-, and six-membered oxygen-containing heterocycles, which are common motifs in biologically active products. chim.it The use of chiral ligands in these palladium-catalyzed systems can achieve complete stereoselective cyclization processes. chim.it Intermolecular versions of palladium-catalyzed alkene carboalkoxylation have also been developed, reacting terminal alkenes that have a tethered aryl or alkenyl triflate with external alcohol nucleophiles to produce substituted carbocycles with high diastereoselectivity. nih.gov
Table 1: Key Features of Palladium-Catalyzed Carboalkoxylation of Allenes
| Feature | Description |
| Reaction Type | Domino (tandem) reaction |
| Bonds Formed | 1 x Carbon-Carbon, 1 x Carbon-Oxygen |
| Substrates | Allenyl alcohols, Allenyl carboxylic acids, etc. |
| Reagents | Aryl or Allyl Halides, Pd(II) Catalyst |
| Products | Oxygen-containing heterocycles (e.g., dihydrofurans) |
| Selectivity | Can be rendered highly stereoselective with chiral ligands. chim.it |
Chemo- and Regioselective Synthesis of Olefinic Alcohols
The synthesis of olefinic alcohols with precise control over chemical and regional selectivity is a significant challenge in organic chemistry. Modern catalytic methods offer powerful solutions to this problem. While palladium catalysis is well-established, complementary methods using other transition metals like iridium and rhodium have been developed to achieve different regioselectivities. rsc.orgresearchgate.net
For instance, Ir- and Rh-catalyzed reductive transposition of allylic methyl carbonates provides olefin products with regioselectivity that is complementary to that achieved with palladium catalysts. rsc.orgresearchgate.net These transformations are notable for their mild reaction conditions and high chemoselectivity, tolerating functional groups such as aryl halides, ethers, esters, and ketones that are often susceptible to reduction. rsc.org This allows for the selective deoxygenation of complex molecules containing multiple functional groups. rsc.orgresearchgate.net
Another powerful strategy for the stereospecific and regioselective synthesis of E-allylic alcohols involves the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cn This method proceeds through the hydrocupration of an alkyne to form an alkenyl copper intermediate, which then reacts stereospecifically. The process yields allylic alcohols with excellent regioselectivity (anti-Markovnikov) and a very high preference for the E-alkene isomer (E/Z ratio > 200:1). dicp.ac.cn The reaction is tolerant of a wide array of functional groups, though its efficiency can be diminished by bulky ortho-substituted aryl alkynes or strongly coordinating groups. dicp.ac.cn
The hydrocarbonylation of alkenes, catalyzed by rhodium complexes in the presence of specific phosphine ligands, can also produce alcohols as the primary product with high chemo- and regioselectivity. rsc.org
Table 2: Comparison of Catalytic Systems for Olefinic Alcohol Synthesis
| Catalytic System | Substrates | Selectivity | Key Advantages |
| Iridium/Rhodium | Allylic Carbonates | Complementary regioselectivity to Palladium catalysis. rsc.orgresearchgate.net | Mild conditions, high chemoselectivity, tolerates reducible functional groups. rsc.org |
| Copper/Boron | Terminal Alkynes, α-chloro boronic esters | High E-alkene selectivity (>200:1), anti-Markovnikov regioselectivity. dicp.ac.cn | Convergent, broad functional group tolerance. dicp.ac.cn |
| Rhodium/Phosphine Ligands | Alkenes | High chemo- and regioselectivity towards alcohols. rsc.org | Direct conversion of alkenes to alcohols. rsc.org |
Precursor Molecules and Their Chemical Transformations Leading to this compound
The synthesis of this compound is achieved through the strategic alkylation of a suitable precursor. A common and effective method involves the use of methyl 2,2-diphenylacetate as the starting material. rsc.org
The synthesis proceeds via the generation of a carbanion from methyl 2,2-diphenylacetate. This is accomplished by treating the ester with a strong base, typically lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). LDA is prepared in situ from diisopropylamine (B44863) and n-butyllithium. The resulting enolate is then reacted with an allyl halide, such as allyl bromide, to introduce the pent-4-ene moiety. This alkylation step yields methyl 2,2-diphenylpent-4-enoate. The final step is the reduction of the ester group to a primary alcohol. This is typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF), which cleanly converts the ester to this compound. rsc.org
Table 3: Synthesis of this compound
| Step | Precursor(s) | Reagents | Intermediate/Product |
| 1 | Diisopropylamine | n-Butyllithium (n-BuLi) | Lithium diisopropylamide (LDA) |
| 2 | Methyl 2,2-diphenylacetate, Allyl bromide | LDA | Methyl 2,2-diphenylpent-4-enoate |
| 3 | Methyl 2,2-diphenylpent-4-enoate | Lithium aluminum hydride (LiAlH₄) | This compound |
Once synthesized, this compound can serve as a substrate for further chemical transformations. For example, it can undergo intramolecular cyclization reactions. A copper(I)-catalyzed asymmetric cyclization using an (R)-DTBM-Segphos ligand has been reported to form the corresponding substituted tetrahydrofuran. acs.org It is also a substrate for hypervalent iodine-mediated intramolecular haloetherification reactions. Using PhI(OAc)₂ as an oxidant with a halogen source like pyridinium (B92312) chloride or potassium iodide, this compound can be converted into the corresponding chloromethyl- or iodomethyl-tetrahydrofuran derivatives in excellent yields. beilstein-journals.org
Reactivity Profiles and Transformative Pathways of 2,2 Diphenylpent 4 En 1 Ol
Intramolecular Cyclization Reactions
The molecular architecture of 2,2-diphenylpent-4-en-1-ol, featuring a terminal alkene and a primary alcohol tethered by a quaternary carbon center, makes it an ideal substrate for a variety of intramolecular cyclization reactions. These transformations are powerful methods for constructing heterocyclic ring systems, which are prevalent in many natural products and pharmacologically active compounds. The proximity of the nucleophilic hydroxyl group to the electrophilic double bond allows for efficient ring closure under various catalytic conditions.
Intramolecular hydroalkoxylation is an atom-economical process for synthesizing cyclic ethers from unsaturated alcohols. researchgate.net For this compound, this reaction involves the addition of the hydroxyl group across the terminal double bond, leading to the formation of a substituted tetrahydrofuran (B95107) ring. This cyclization is typically catalyzed by acids or transition metal complexes. mdpi.comorganic-chemistry.org The reaction proceeds via activation of the alkene, making it susceptible to nucleophilic attack by the tethered alcohol.
The general transformation is as follows:
Substrate : this compound
Reaction : Intramolecular Hydroalkoxylation
Product : 2-(iodomethyl)-4,4-diphenyltetrahydrofuran
Acid-catalyzed methods, employing either Brønsted or Lewis acids, are common for this type of cyclization. mdpi.com The reaction mechanism typically involves protonation of the double bond to form a carbocation intermediate, which is then trapped by the intramolecular hydroxyl group.
The regiochemical outcome of the hydroalkoxylation reaction is dictated by the mode of alkene activation and follows the principles of Markovnikov or anti-Markovnikov addition.
Markovnikov Cyclization : In the presence of an acid catalyst, the proton adds to the terminal carbon of the double bond (the carbon with more hydrogen atoms). organic-chemistry.org This generates a more stable secondary carbocation at the internal carbon. The subsequent intramolecular attack by the hydroxyl group proceeds in a 5-exo-trig fashion to yield the Markovnikov product, 2,2-diphenyl-5-methyl-tetrahydrofuran. This pathway is generally favored in acid-catalyzed reactions due to the formation of the more stable carbocation intermediate. quora.comleah4sci.com
Anti-Markovnikov Cyclization : Achieving the anti-Markovnikov product, where the hydroxyl group adds to the terminal carbon, requires reaction conditions that avoid the formation of a classical carbocation intermediate. organic-chemistry.org Radical-based cyclizations or certain transition-metal-catalyzed reactions that proceed through alternative mechanisms can favor the formation of the anti-Markovnikov product, 2-(iodomethyl)-4,4-diphenyltetrahydrofuran. For instance, hydroboration followed by oxidation would lead to the anti-Markovnikov alcohol, although this is an intermolecular reaction. Intramolecularly, catalyst systems that favor radical addition or specific organometallic intermediates are necessary to achieve this regioselectivity. organic-chemistry.orgresearchgate.net
| Reaction Type | Typical Catalyst/Reagent | Intermediate | Product | Regioselectivity |
|---|---|---|---|---|
| Acid-Catalyzed Hydroalkoxylation | H₂SO₄, TsOH, Lewis Acids | Secondary Carbocation | 2,2-Diphenyl-5-methyl-tetrahydrofuran | Markovnikov |
| Radical Cyclization | Radical Initiator (e.g., AIBN) | Primary Radical | (4,4-Diphenyltetrahydrofuran-2-yl)methanol | Anti-Markovnikov |
While the substrate , this compound, has a terminal alkene, the principles of cyclization are highly dependent on the substitution pattern of the double bond. The presence of substituents on the alkene can significantly influence both the rate and the regioselectivity of the hydroalkoxylation reaction. mdpi.com
Terminal Alkenes (as in this compound) : These substrates readily undergo 5-exo cyclization under Markovnikov conditions to form five-membered tetrahydrofuran rings.
Internal Alkenes : If the substrate were modified to have an internal double bond, the regioselectivity would depend on the electronic and steric nature of the substituents. For example, in a disubstituted internal alkene, the formation of the carbocation during acid-catalyzed cyclization would occur at the carbon that is better able to stabilize the positive charge. This would dictate which of the two carbons of the original double bond becomes bonded to the oxygen atom in the final tetrahydrofuran product.
Halocyclization, also known as haloetherification, is a powerful method for the synthesis of halogenated heterocycles. rsc.org In the context of this compound, this reaction involves treating the alcohol with a halogen source (e.g., N-chlorosuccinimide (NCS) or iodine) to induce cyclization. The reaction is initiated by the electrophilic attack of a halonium ion on the alkene. rsc.org
The general mechanism proceeds through the formation of a cyclic halonium ion intermediate from the alkene. This intermediate is then subjected to a nucleophilic attack by the tethered hydroxyl group. This intramolecular attack typically follows Baldwin's rules, favoring a 5-exo-trig pathway to yield a five-membered ring. For this compound, iodoetherification with iodine (I₂) would produce 2-(iodomethyl)-4,4-diphenyltetrahydrofuran. Similarly, chloroetherification with a source like NCS would yield 2-(chloromethyl)-4,4-diphenyltetrahydrofuran. rsc.org
These reactions are known to be highly stereoselective, often proceeding via an anti-addition of the hydroxyl group and the halogen across the double bond. The use of chiral catalysts can render these reactions enantioselective, providing access to optically active β-halotetrahydrofurans. rsc.orgrsc.org
| Reaction | Halogen Source | Product | Key Feature |
|---|---|---|---|
| Iodoetherification | I₂, K₂CO₃ | 2-(Iodomethyl)-4,4-diphenyltetrahydrofuran | Forms a five-membered ring with an iodomethyl group. |
| Chloroetherification | N-Chlorosuccinimide (NCS) | 2-(Chloromethyl)-4,4-diphenyltetrahydrofuran | Provides access to β-chlorotetrahydrofurans. rsc.org |
The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgwikipedia.org An intramolecular variant, the Prins-type cyclization, can occur with substrates like this compound if it is first oxidized to the corresponding aldehyde.
However, more relevant are domino processes that begin with a Prins reaction. Chiral homoallylic alcohols can be valuable building blocks in domino reactions. acs.orgacs.orgnih.gov A Prins-type cyclization reaction typically involves the intramolecular addition of a π-nucleophile, such as the alkene in this compound, to an oxocarbenium ion. researchgate.net This ion can be generated from the alcohol itself under certain conditions or from a related substrate. These reactions are valuable for creating oxygen-containing heterocycles with high stereocontrol. researchgate.netnih.gov For example, a reaction cascade could be initiated that leads to more complex polycyclic structures.
Hydroamination involves the addition of an N-H bond across an unsaturated carbon-carbon bond and is an atom-economical way to synthesize nitrogen-containing molecules. rsc.org While this compound itself does not undergo this reaction, its corresponding amino analogue, 2,2-diphenylpent-4-en-1-amine, is an excellent substrate for intramolecular hydroamination.
This reaction, typically catalyzed by transition metals like iridium, would lead to the formation of a nitrogen heterocycle, specifically a substituted pyrrolidine. rsc.orgrsc.org The reaction of 2,2-diphenylpent-4-en-1-amine would yield 2-methyl-4,4-diphenylpyrrolidine. The regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. nih.govnih.govacs.org Directing groups can be utilized to promote regioselective hydroamination. rsc.org For homoallylic amines, the primary amine can act as a directing group, promoting the aminometalation of the nearby alkene and leading to the formation of a five-membered ring. rsc.org
Hydroalkoxylation and Formation of Oxygen Heterocycles (e.g., Tetrahydrofurans)
Intermolecular Reactions Involving this compound
Intermolecular reactions of this compound primarily involve the nucleophilic character of the hydroxyl group and the electrophilicity of the double bond. The steric hindrance imposed by the two phenyl groups at the alpha-position to the hydroxyl group significantly influences the accessibility of these reactive sites.
Addition Reactions to Unsaturated Substrates
The hydroxyl group of this compound can act as a nucleophile in addition reactions to activated unsaturated systems, a class of transformations known as oxa-Michael additions. vander-lingen.nlrsc.org In these reactions, the alcohol adds across a carbon-carbon double or triple bond that is conjugated to an electron-withdrawing group, such as a carbonyl, nitrile, or nitro group.
The general mechanism for the oxa-Michael addition involves the activation of the alcohol by a base to form an alkoxide, which then undergoes a 1,4-conjugate addition to the Michael acceptor. organic-chemistry.org However, the nucleophilicity of alcohols is generally lower than that of other Michael donors like enolates, amines, or thiols, and the reaction can be reversible, particularly under basic conditions at elevated temperatures. rsc.orgresearchgate.net
For this compound, the steric bulk of the gem-diphenyl groups is expected to pose a significant challenge for its participation in intermolecular addition reactions. While intramolecular Michael additions can proceed efficiently even with sterically demanding substrates, intermolecular versions are more sensitive to steric hindrance. The accessibility of the hydroxyl group for deprotonation and subsequent attack on a Michael acceptor would be diminished.
Despite these challenges, the use of highly reactive Michael acceptors and optimized reaction conditions, such as the use of strong bases or specific catalysts, could potentially facilitate the addition. For instance, phosphazene bases have been shown to be effective catalysts for the oxa-Michael addition of hydroxyalkyl-containing polysiloxanes to vinyl monomers. researchgate.net
Functionalization of the Hydroxyl Group
The hydroxyl group of this compound is a key site for synthetic modifications, allowing for its conversion into a variety of other functional groups.
Esterification: The formation of esters from tertiary alcohols like this compound is challenging under standard Fischer esterification conditions due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions under acidic conditions. However, several methods have been developed for the esterification of sterically hindered alcohols. One approach involves the use of an acid chloride or anhydride with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Another strategy employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of DMAP. Benzotriazole esters, formed in situ from carboxylic acids, have also been shown to be effective for the esterification of tertiary alcohols. researchgate.net
Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be employed, although the steric hindrance may necessitate harsh reaction conditions. Alternative methods for the etherification of sterically hindered alcohols include the use of trifluoromethanesulfonic acid (TFA) to catalyze the cross-coupling of two different alcohols. acs.org For the synthesis of silyl ethers, the alcohol can be treated with a silyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine or imidazole.
Oxidation: The oxidation of the tertiary allylic alcohol this compound does not lead to a simple ketone or aldehyde. However, oxidative rearrangements are possible. The Babler oxidation, which uses pyridinium (B92312) chlorochromate (PCC), can convert tertiary allylic alcohols into enones through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the intermediate chromate ester. nih.gov In the case of this compound, this would be expected to yield 4,4-diphenylbut-2-en-1-al. Concerns over the toxicity of chromium-based reagents have led to the development of alternative methods, including those that use catalytic amounts of PCC with a co-oxidant. nih.gov Other oxidation methods for allylic alcohols can lead to the formation of epoxides or diols, depending on the reagents and conditions employed. organic-chemistry.org For instance, reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would likely lead to epoxidation of the double bond.
Rearrangement Reactions and Pericyclic Processes
The allylic nature of this compound makes it a suitable substrate for a variety of rearrangement reactions, particularly pericyclic processes like sigmatropic rearrangements.
Claisen Rearrangement in Related Allylic Systems
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. rsc.org For an allylic alcohol like this compound, several variants of the Claisen rearrangement can be envisioned, typically by first converting the alcohol into a suitable precursor.
Johnson-Claisen Rearrangement: This variant involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. nih.govnih.gov The reaction proceeds through the in situ formation of a ketene acetal, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov For this compound, this reaction would be expected to yield an ester of 4,4-diphenylhept-6-enoic acid. The reaction often requires high temperatures, but microwave-assisted heating has been shown to improve reaction rates and yields. organic-chemistry.org
Ireland-Claisen Rearrangement: This rearrangement utilizes an allylic ester, which can be prepared from this compound via esterification. The allylic ester is then treated with a strong base, such as lithium diisopropylamide (LDA), and a silyl halide to form a silyl ketene acetal. vander-lingen.nlwikipedia.org This intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under milder conditions than the Johnson-Claisen rearrangement to afford a γ,δ-unsaturated carboxylic acid. researchgate.netacs.org The stereochemistry of the product can often be controlled by the geometry of the silyl ketene acetal. acs.org This method is particularly useful for the construction of quaternary carbon centers. acs.org
Potential for Sigmatropic Rearrangements
Beyond the Claisen rearrangement, other sigmatropic rearrangements could potentially be accessed from this compound or its derivatives. Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system.
researchgate.netwikipedia.org-Sigmatropic Rearrangements: These rearrangements are common for allylic systems containing a heteroatom such as sulfur, selenium, or nitrogen. For example, a researchgate.netwikipedia.org-Wittig rearrangement could be envisioned if the hydroxyl group of this compound is converted into an ether with an adjacent carbanion-stabilizing group. This would involve the deprotonation of the carbon adjacent to the ether oxygen, followed by a researchgate.netwikipedia.org-sigmatropic shift to form a rearranged homoallylic alcohol.
Cope Rearrangement: The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. While this compound itself is not a 1,5-diene, it could be converted into a substrate for a Cope rearrangement. For instance, if the hydroxyl group is used to introduce another vinyl group, a divinylmethane derivative could be formed. A particularly relevant variant is the oxy-Cope rearrangement, where a 1,5-diene contains a hydroxyl group at the C3 position. Deprotonation of the alcohol to form an alkoxide dramatically accelerates the reaction, and the resulting enolate can be trapped to drive the equilibrium towards the product.
Catalytic Systems in the Chemistry of 2,2 Diphenylpent 4 En 1 Ol
Transition Metal Catalysis
Transition metals have proven to be powerful catalysts for the cyclization of 2,2-diphenylpent-4-en-1-ol, offering a range of selectivities and reaction pathways. The following sections detail the application of copper, platinum, palladium, lanthanide, and gold catalysts in the chemistry of this alkenol.
Copper(I)-Catalyzed Asymmetric Cyclization
The asymmetric intramolecular hydroalkoxylation of this compound has been successfully achieved using copper(I) catalysts, providing access to chiral tetrahydrofuran (B95107) derivatives. A notable example is the work by Sawamura and colleagues, who utilized a copper(I) complex based on the (R)-DTBM-Segphos ligand. acs.org This catalytic system effectively promotes the cyclization to the corresponding tetrahydrofuran with a reported enantiomeric ratio of up to 85.5:14.5, albeit in relatively low yields. acs.org
The proposed catalytic cycle commences with the protonolysis of a mesityl-copper(I) species by the alcohol of the substrate, forming an alkoxy-copper(I) complex. acs.org This is followed by an intramolecular migratory insertion of the copper into the terminal alkene. The final step involves protonolysis of the resulting alkyl-copper bond to yield the cyclized product and regenerate the active catalyst. acs.org The steric and electronic properties of the chiral phosphine (B1218219) ligand are crucial in influencing the enantioselectivity of the cyclization.
In a related context, studies on cobalt-catalyzed hydrofunctionalization have highlighted the significant impact of additives on the stereochemical outcome. For instance, the enantioselectivity in the cyclization of this compound was found to be dependent on the nature of the silane (B1218182) used in the reaction, suggesting that subtle modifications to the reaction conditions can lead to different enantiomers of the product. mdpi.com
| Catalyst System | Ligand | Product | Enantiomeric Ratio (er) | Yield | Reference |
| Cu(I) | (R)-DTBM-Segphos | 2-methyl-4,4-diphenyltetrahydrofuran | up to 85.5:14.5 | Low | acs.org |
Platinum(II)-Catalyzed Cycloisomerization
Platinum(II) complexes, particularly platinum(II) chloride (PtCl₂), are well-established catalysts for the cycloisomerization of enynes and other unsaturated systems. thieme-connect.desigmaaldrich.comresearchgate.net While a specific study detailing the PtCl₂-catalyzed cycloisomerization of this compound is not extensively documented in the reviewed literature, the reactivity of analogous 1,5-enynes provides a strong basis for predicting the likely outcome. researchgate.net
Generally, platinum(II) catalysts activate the alkyne or alkene moiety towards nucleophilic attack. In the case of alkenols like this compound, an intramolecular attack of the hydroxyl group onto the platinum-activated double bond is anticipated. This would lead to a cyclized intermediate that can undergo further reactions, such as protonolysis, to afford the corresponding substituted tetrahydrofuran. The gem-diphenyl group is expected to facilitate the cyclization through the Thorpe-Ingold effect, which brings the reacting groups into closer proximity.
| Catalyst | Substrate Type | Expected Product |
| PtCl₂ | 1,5-Enynes/Alkenols | Bicyclic compounds/Substituted Tetrahydrofurans |
Palladium-Catalyzed Reactions
Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium-catalyzed intramolecular hydroalkoxylation represents a plausible pathway to cyclic ethers. Such reactions often proceed through a Wacker-type mechanism or via the formation of a π-allyl palladium intermediate. researchgate.netnih.gov
While direct examples with this compound are not prevalent in the surveyed literature, related transformations of other unsaturated alcohols and dienes offer mechanistic insights. organic-chemistry.orgrsc.org A typical catalytic cycle would involve the coordination of the palladium catalyst to the alkene, followed by an intramolecular attack of the hydroxyl group. Alternatively, hydropalladation of the double bond could occur, leading to a palladium-alkyl intermediate that subsequently undergoes reductive elimination to form the cyclic ether. The regioselectivity of these processes can often be controlled by the choice of ligands and additives. organic-chemistry.org
Lanthanide Triflate Catalysis for Hydroalkoxylation
Lanthanide triflates (Ln(OTf)₃) have emerged as highly efficient catalysts for the intramolecular hydroalkoxylation of unactivated alkenols. acs.org The research conducted by Marks and coworkers has demonstrated that these Lewis acidic catalysts are particularly effective for the cyclization of substrates that benefit from the Thorpe-Ingold effect. acs.org Substrates bearing gem-diphenyl substituents, such as this compound, exhibit significantly enhanced reaction rates. rsc.org
The catalytic process is believed to involve the coordination of the lanthanide ion to both the hydroxyl group and the alkene, facilitating the intramolecular nucleophilic attack. The reaction typically follows Markovnikov-type selectivity, leading to the formation of five- and six-membered oxygen heterocycles. The Lewis acidity of the lanthanide catalyst, which is influenced by its ionic radius, plays a crucial role in its catalytic activity. While asymmetric versions of this reaction have not been widely reported, the system's efficiency for gem-disubstituted alkenols is noteworthy. acs.org
| Catalyst | Substrate Feature | Effect | Product Type | Reference |
| Ln(OTf)₃ | Gem-diphenyl group | Rate enhancement (Thorpe-Ingold effect) | 5- and 6-membered cyclic ethers | acs.orgrsc.org |
Gold-Catalyzed Processes for Alkynol Derivatives
Gold catalysts, particularly gold(I) and gold(III) complexes, have shown exceptional reactivity for the cyclization of alkynols and their derivatives. beilstein-journals.orgnih.govmdpi.com These reactions typically proceed through the activation of the carbon-carbon triple bond by the gold catalyst, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group.
For an alkynol derivative of the title compound, such as 2,2-diphenylpent-4-yn-1-ol, gold catalysis would be expected to efficiently promote cyclization. Depending on the reaction conditions and the specific gold catalyst used, this could lead to the formation of either endo- or exo-cyclization products, resulting in different types of unsaturated five-membered cyclic ethers. The high affinity of gold for alkynes makes this a powerful method for constructing complex heterocyclic scaffolds under mild conditions. beilstein-journals.orgmdpi.com
Main Group Metal and Organocatalysis
Beyond transition metals, main group metals and organocatalysts have also been employed for the hydroalkoxylation of alkenols. Aluminum-based catalysts, for example, have been investigated for the cyclohydroamination of related aminoalkenes, where a Thorpe-Ingold effect from a gem-diphenyl group could also play an accelerating role. rsc.org
Brønsted acids are a classic example of organocatalysts that can promote the intramolecular hydroalkoxylation of alkenols. rsc.org The reaction proceeds via protonation of the double bond to form a carbocation, which is then trapped by the intramolecular hydroxyl group. For this compound, this would lead to a tertiary carbocation, which is relatively stable, thus favoring the cyclization process. The use of strong acids, however, can sometimes lead to side reactions, and milder, more controlled catalytic systems are often preferred.
Hypervalent Iodine Reagents in Halocyclization
Hypervalent iodine (HVI) reagents are recognized for their utility in organic synthesis as mild, environmentally friendly oxidizing agents. uni-regensburg.de A significant application of these reagents is in the intramolecular halocyclization of alkenes, which provides access to halogenated heterocyclic compounds. uni-regensburg.de The general mechanism for the HVI-mediated halocyclization of an unsaturated alcohol involves the activation of the alkene double bond by the iodine(III) reagent. This activation facilitates an intramolecular attack by the hydroxyl group nucleophile. Subsequent substitution of the iodane (B103173) by a halide ion yields the final halo-cyclized product. This strategy is a known route for synthesizing cyclic ethers like dihydrofurans. uni-regensburg.de
While this methodology is established for various unsaturated substrates, specific examples of the direct application of hypervalent iodine reagents to the halocyclization of this compound are not prominently detailed in recent literature. However, related studies on the reactivity of this substrate highlight its potential in cyclization reactions. For instance, an attempted cyclization using trichloromethanesulfonyl chloride resulted in a complex mixture rather than the desired product, indicating the substrate's sensitivity to reaction conditions. uni-regensburg.de
Brønsted Acid-Catalyzed Transformations
Strong Brønsted acids are effective catalysts for the intramolecular hydroalkoxylation (cyclization) of unsaturated alcohols like this compound. rsc.org This transformation is a direct and atom-economical method for synthesizing cyclic ethers. rsc.org The catalysis can be initiated by strong acids such as trifluoromethanesulfonic acid (TfOH), which can be added directly or formed in situ from certain metal triflate salts in solution. acs.org The reaction is believed to proceed via a carbocation intermediate formed upon protonation of the alkene, which is then trapped by the intramolecular hydroxyl group, typically leading to the thermodynamically favored Markovnikov addition product. rsc.org In the case of this compound, this results in the formation of 2-methyl-4,4-diphenyltetrahydrofuran. In some metal-catalyzed systems, bases are intentionally added to suppress this "hidden" Brønsted acid catalysis to prevent the formation of racemic background products. acs.org
| Catalyst System | Substrate | Product | Key Feature |
|---|---|---|---|
| Strong Brønsted Acids (e.g., TfOH) | Unsaturated Alcohols | Cyclic Ethers (Markovnikov Product) | Proceeds via carbocation intermediate. rsc.org |
| In situ generated TfOH from AgOTf | Alkenols | Cyclic Ethers | Can be a "hidden" catalytic pathway in metal-catalyzed reactions. acs.org |
**4.2.3. Lewis Acid-Mediated Reactions (e.g., BF₃·OEt₂) **
Lewis acids, particularly transition metal complexes, are pivotal in catalyzing the intramolecular hydroalkoxylation of this compound. While classic Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are used in similar cyclizations, the literature for this specific substrate emphasizes catalysis by late transition metals that act as potent Lewis acids.
A notable example involves a platinum-based catalyst. The reaction of this compound with a catalytic amount of [PtCl₂(H₂C=CH₂)]₂ and P(4-C₆H₄CF₃)₃ yields 2-methyl-4,4-diphenyltetrahydrofuran. acs.org This system demonstrates good functional group tolerance and is effective for forming both five- and six-membered cyclic ethers. acs.org Gold(I) catalysts, encapsulated in nanosized molecular spheres, have also been shown to be active for the hydroalkoxylation of this compound, with the catalyst's activity increasing with its local concentration inside the sphere. tdx.cat
| Catalyst System | Product | Yield | Reference |
|---|---|---|---|
| [PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃ | 2-Methyl-4,4-diphenyltetrahydrofuran | 78% | acs.org |
| AuCl encapsulated in Pd₁₂L₂₄ sphere | 2-Methyl-4,4-diphenyltetrahydrofuran | Activity Dependent on Concentration | tdx.cat |
Enantioselective Organocatalysis
Achieving enantioselectivity in the cyclization of this compound is a significant challenge. While direct applications of chiral organocatalysts are not widely reported, several metal-catalyzed systems utilizing chiral ligands have been developed, providing a blueprint for asymmetric transformations. These systems often operate at the interface of metal and organocatalysis, for instance, through the use of chiral Lewis base-assisted Brønsted acids. acs.org
Key findings in enantioselective catalysis include:
A copper(I)-catalyzed system using the chiral ligand (R)-DTBM-Segphos, which produces the corresponding tetrahydrofuran with an enantiomeric ratio (er) of up to 85.5:14.5, albeit in low yield. acs.org
A cobalt-salen catalyzed reaction demonstrates a rare silane-controlled enantiodivergence, where the choice of silane dictates the resulting enantiomer of the cyclized product. mdpi.com
Preliminary studies on an asymmetric nickel-catalyzed hydroalkoxylation using the (R)-DTBM-SEGPHOS ligand afforded the product with a 71% enantiomeric excess (ee). mdpi.com
| Catalyst System | Chiral Ligand/Additive | Enantioselectivity | Reference |
|---|---|---|---|
| Cu(I) | (R)-DTBM-Segphos | er = 85.5:14.5 | acs.org |
| Co-salen | Chiral salen / EtSiH₂ | (S)-enantiomer | mdpi.com |
| Co-salen | Chiral salen / (Me₂SiH)₂O | (R)-enantiomer | mdpi.com |
| Ni | (R)-DTBM-SEGPHOS | 71% ee (low yield) | mdpi.com |
Mechanistic Investigations of Catalytic Cycles
Proposed Catalytic Pathways and Intermediates
Understanding the catalytic cycles is essential for optimizing reaction conditions and improving selectivity. For the transformations of this compound, several pathways have been proposed based on the catalyst employed.
Copper(I)-Catalyzed Hydroalkoxylation : A proposed cycle begins with the reaction of a mesityl-copper(I) precatalyst with the alcohol to form an alkoxy copper(I) intermediate. acs.org This is followed by an inner-sphere migratory insertion of the tethered alkene into the copper-alkoxide bond. The resulting alkyl-copper species then undergoes protonolysis to release the cyclized tetrahydrofuran product and regenerate the active catalyst. acs.org
Cobalt-Catalyzed Hydroalkoxylation : The mechanism is suggested to involve a metal-hydride hydrogen atom transfer (MHAT) from a cobalt-hydride species to the alkene, generating a carbon-centered radical. semanticscholar.org This radical is then trapped intramolecularly by the hydroxyl group. The enantioselectivity is proposed to arise from the involvement of a cationic alkylcobalt(IV) complex in the enantio-determining step. mdpi.com
Platinum/Lewis Acid-Catalyzed Hydroalkoxylation : In this pathway, the Lewis acidic metal center coordinates to the alkene. This coordination polarizes the double bond, activating it for a nucleophilic attack from the pendant hydroxyl group, which leads to the formation of the cyclic ether after deprotonation/protonolysis. acs.org
Role of Ligands and Counterions in Selectivity
The choice of ligands and counterions plays a critical role in directing the outcome of catalytic reactions involving this compound.
Ligands : The steric and electronic properties of ligands directly influence the catalyst's activity and selectivity. In the nickel-catalyzed hydroalkoxylation of 2,2-diphenyl-4-penten-1-ol, the biphosphine ligand Xantphos, which possesses a large bite angle, was identified as the most efficient. mdpi.com For enantioselective reactions, chiral ligands are paramount. The bulky and axially chiral (R)-DTBM-Segphos ligand was effective in inducing asymmetry in both copper and nickel-catalyzed systems. acs.orgmdpi.com Similarly, incorporating chiral binaphthyl units into a cobalt-salen scaffold was shown to dramatically improve enantioinduction, highlighting how a well-designed ligand can create a highly selective chiral pocket around the metal center. acs.org
Counterions and Additives : Counterions and additives can significantly affect the reaction pathway. In some copper-catalyzed cyclizations, the presence of a carbonate base (K₂CO₃) was found to be crucial for achieving high enantioselectivity. acs.org The base is believed to suppress a background reaction catalyzed by Brønsted acids (like TfOH) that could form during the reaction, which would otherwise produce the racemic product. acs.org The nature of the counterion on a metal precatalyst can also influence its stability and reactivity; for example, chloride counterions on copper(I) phenanthroline complexes can hamper ligand redistribution processes. uni-regensburg.de
Spectroscopic Characterization Methodologies for 2,2 Diphenylpent 4 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,2-Diphenylpent-4-en-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for confirming its structure.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
The spectrum would be expected to show signals for the aromatic protons of the two phenyl groups, the protons of the vinyl group, the methylene (B1212753) protons adjacent to the hydroxyl group, the methylene protons of the pentenyl chain, and the hydroxyl proton. The integration of these signals provides the ratio of the number of protons of each type. Spin-spin coupling between adjacent non-equivalent protons results in splitting of the signals, which provides valuable information about the connectivity of the atoms.
A representative, though not specific to this exact molecule, ¹H NMR spectrum of a similar compound, 2-phenyl-4-penten-2-ol, shows the complexity and information-rich nature of such spectra. chemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2-7.5 | Multiplet | 10H |
| Vinyl (CH=CH₂) | 5.5-6.0 | Multiplet | 1H |
| Vinyl (CH=CH ₂) | 4.9-5.2 | Multiplet | 2H |
| Methylene (CH ₂OH) | ~3.7 | Singlet or Doublet | 2H |
| Methylene (CH ₂-C=C) | ~2.5 | Doublet | 2H |
| Hydroxyl (OH) | Variable | Singlet (broad) | 1H |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are also reported in ppm.
For this compound, the spectrum would show signals for the quaternary carbon attached to the two phenyl groups and the hydroxyl-bearing methylene group, the carbons of the two phenyl rings (with different signals for the ipso, ortho, meta, and para carbons), the carbons of the vinyl group, and the methylene carbon of the pentenyl chain.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Quaternary (C(Ph)₂) | ~50 |
| Aromatic (C₆H₅) | 125-145 |
| Vinyl (C H=CH₂) | ~135 |
| Vinyl (CH=C H₂) | ~118 |
| Methylene (C H₂OH) | ~70 |
| Methylene (C H₂-C=C) | ~45 |
Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY would be instrumental in tracing the proton-proton coupling network within the pentenyl chain. researchgate.netualberta.cae-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal of the CH₂OH group would correlate with the corresponding carbon signal. researchgate.netcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is particularly useful for identifying connections across quaternary carbons. In this compound, HMBC would show correlations between the protons of the methylene groups and the quaternary carbon, as well as with the carbons of the phenyl rings. researchgate.netcolumbia.edu
Together, these advanced NMR methods provide a comprehensive and detailed picture of the molecular structure, confirming the arrangement of the phenyl, pentenyl, and hydroxyl functional groups. amazonaws.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. libretexts.org Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
For this compound, the IR spectrum would be expected to show the following key absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org
Strong absorptions in the 3000-3100 cm⁻¹ region due to C-H stretching vibrations of the aromatic and vinyl groups. libretexts.org
Absorptions in the 2850-3000 cm⁻¹ range from the C-H stretching vibrations of the aliphatic methylene groups. pg.edu.pl
A peak around 1640 cm⁻¹ due to the C=C stretching vibration of the vinyl group. libretexts.org
Bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic rings. pg.edu.pl
A strong absorption in the 1000-1260 cm⁻¹ region due to the C-O stretching vibration of the primary alcohol.
The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of this compound. doi.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Alcohol (O-H) | Stretching | 3200-3600 (broad) |
| Aromatic/Vinyl (C-H) | Stretching | 3000-3100 |
| Alkane (C-H) | Stretching | 2850-3000 |
| Alkene (C=C) | Stretching | ~1640 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| Primary Alcohol (C-O) | Stretching | 1000-1260 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar bonds and symmetric vibrations often give strong signals in Raman spectra.
For this compound, the Raman spectrum would provide a "fingerprint" of the molecule. Key features would include:
Strong signals for the aromatic C=C stretching vibrations.
A distinct peak for the C=C stretching of the vinyl group.
Signals corresponding to the various C-H bending and stretching modes.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its definitive identification. researchgate.netresearchgate.net The fingerprint region, in particular, is unique to the molecule and can be used for identification by comparison with a reference spectrum. wikipedia.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The process involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The molecular weight of this compound (C₁₇H₁₈O) is 238.33 g/mol . The molecular ion peak (M⁺) would therefore be expected at an m/z of approximately 238.
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering valuable clues about the compound's structure. savemyexams.com For an alcohol like this compound, fragmentation pathways often involve the loss of small, stable molecules or radicals. savemyexams.comwhitman.edu
Key fragmentation patterns for alcohols include the loss of a water molecule (H₂O), which would result in a peak at M-18. savemyexams.com Another common fragmentation for primary alcohols is the cleavage of the Cα-Cβ bond, leading to the formation of a [CH₂OH]⁺ ion at m/z 31. savemyexams.com The presence of two phenyl groups suggests that fragments containing the stable diphenylmethyl cation or related aromatic structures would also be prominent.
Based on the structure of this compound, several key fragmentation pathways can be predicted:
Loss of the allyl group: Cleavage of the bond between the quaternary carbon and the allyl group (•CH₂CH=CH₂) would result in a stable diphenylmethyl-methanol cation.
Loss of the hydroxymethyl group: The loss of the •CH₂OH radical would lead to a large fragment.
Loss of water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z 220 (M-18). savemyexams.com
Phenyl group fragmentation: The stable phenyl groups can lead to characteristic aromatic fragments.
A plausible fragmentation pattern is detailed in the table below.
| m/z Value (Predicted) | Lost Fragment | Structure of the Detected Ion Fragment | Notes |
| 238 | - | [C₁₇H₁₈O]⁺• | Molecular Ion (M⁺) |
| 220 | H₂O | [C₁₇H₁₆]⁺• | Loss of water from the alcohol. savemyexams.com |
| 197 | •C₃H₅ (allyl radical) | [(C₆H₅)₂C(CH₂OH)]⁺ | Cleavage of the allyl group. |
| 181 | •OH, C₆H₅ | [C₁₁H₁₀]⁺ | Complex rearrangement and loss. |
| 167 | •CH₂OH, •C₃H₅ | [(C₆H₅)₂CH]⁺ | Diphenylmethyl cation, a very stable fragment. |
| 91 | C₁₁H₉O | [C₆H₅CH₂]⁺ | Tropylium ion, a common fragment in compounds with a benzyl (B1604629) group. |
| 77 | C₁₁H₁₁O | [C₆H₅]⁺ | Phenyl cation. |
| 41 | C₁₄H₁₃O | [C₃H₅]⁺ | Allyl cation. |
| 31 | C₁₆H₁₃ | [CH₂OH]⁺ | A characteristic fragment for primary alcohols. savemyexams.com |
This table represents a predicted fragmentation pattern based on general principles of mass spectrometry. Actual experimental data may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The chromophores within this compound are the two phenyl groups and the carbon-carbon double bond in the pentenyl chain.
The electronic spectrum is expected to be dominated by the π → π* transitions of the aromatic rings. researchgate.net Since the two phenyl groups are not in conjugation with each other or the double bond, their absorption characteristics will be similar to those of isolated benzene (B151609) rings, though potentially shifted by the alkyl substitution. Benzene itself exhibits strong absorption below 200 nm and a series of weaker, characteristic bands around 254 nm. msu.edu
For this compound, the primary electronic transitions would be:
π → π transitions:* These are high-energy transitions associated with the phenyl groups' aromatic system and the alkene double bond. The phenyl groups are expected to produce strong absorption bands.
n → π transitions:* The non-bonding electrons (n) on the oxygen atom of the alcohol group can also be excited to an anti-bonding π* orbital. These transitions are typically much weaker than π → π* transitions. researchgate.netdergipark.org.tr
The expected absorption maxima (λ_max) are likely to fall in the UV region. The presence of two phenyl groups attached to the same carbon atom may lead to slight shifts in the absorption wavelengths compared to a simple monosubstituted benzene.
| Expected Transition | Chromophore | Predicted λ_max Region (nm) | Relative Intensity |
| π → π | Phenyl Rings | ~200-220 and ~250-270 | Strong to Medium |
| π → π | Alkene (C=C) | < 200 | Strong (may be masked) |
| n → π* | Hydroxyl (O-H) | > 250 | Weak |
This table is based on typical values for the given chromophores. The exact λ_max values and molar absorptivities would need to be determined experimentally.
Other Advanced Spectroscopic and Surface Characterization Techniques (e.g., XPS for catalyst studies)
While techniques like MS and UV-Vis probe the molecule itself, other advanced methods can provide information about its interactions, particularly in the context of its synthesis. X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. rockymountainlabs.commdpi.com This makes it invaluable for characterizing heterogeneous catalysts that could be employed in the synthesis of this compound.
The synthesis of this alcohol can involve catalytic steps such as allylation or related C-C bond-forming reactions. For instance, iron-catalyzed Prins-type reactions have been used for the synthesis of related complex alcohols. researchgate.net If an iron-based catalyst were used, XPS could be employed to:
Determine the Oxidation State of Iron: XPS can distinguish between different oxidation states of a metal (e.g., Fe(0), Fe(II), Fe(III)), providing insight into the active catalytic species. mdpi.com
Analyze Catalyst Composition: It can quantify the elemental composition on the catalyst surface, identifying the active metal, support materials (like TiO₂ or CeO₂), and any promoters or contaminants. rockymountainlabs.combeilstein-journals.org
Investigate Catalyst-Support Interactions: XPS can reveal electronic interactions between the catalytic metal and the support material, which are often crucial for catalytic activity and stability. rockymountainlabs.commdpi.com
Monitor Catalyst Deactivation: By analyzing spent catalysts, XPS can help identify the reasons for deactivation, such as the deposition of carbonaceous species or changes in the chemical state of the active component. rockymountainlabs.com
For example, in a hypothetical synthesis using a ruthenium-based catalyst for an alkylation reaction, XPS could confirm the presence of Ru(0) aggregates, which may be the true catalytic species. beilstein-journals.org Similarly, for reactions involving hypervalent iodine reagents, XPS could be used to study the surface of any solid support used to immobilize the reagent. beilstein-journals.org
| Technique | Application in the Context of this compound | Information Obtained | Example |
| XPS | Characterization of heterogeneous catalysts for synthesis. | Elemental composition, chemical/oxidation states of surface atoms, electronic structure. mdpi.comrsc.org | Determining the Fe(II)/Fe(III) ratio on the surface of an iron catalyst used in a C-C bond formation reaction. researchgate.net |
Computational and Theoretical Investigations of 2,2 Diphenylpent 4 En 1 Ol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of a molecule's electronic structure and geometry. researchgate.netkarazin.uasemanticscholar.org By optimizing the molecular geometry of 2,2-diphenylpent-4-en-1-ol at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, researchers can obtain a detailed three-dimensional model of the molecule in its ground state. karazin.uamdpi.com These calculations form the basis for further analysis of the compound's conformational landscape and electronic characteristics.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. lumenlearning.com For a flexible molecule like this compound, rotation around its single bonds gives rise to various conformers with different potential energies. The most significant rotations occur around the C1-C2 and C2-C3 bonds.
The stability of these conformers is primarily dictated by steric hindrance. Due to the presence of two bulky phenyl groups attached to the same carbon atom (C2), conformations that minimize the steric repulsion between these groups and the rest of the molecule are favored. Staggered conformations, where substituents are maximally separated, are generally more stable than eclipsed conformations, where they are aligned. scielo.org.mx Gauche interactions, which occur in staggered conformations when large groups are adjacent (at a 60° dihedral angle), introduce some steric strain and are less stable than anti-conformations where these groups are 180° apart. lumenlearning.comscielo.org.mx The most stable conformer of this compound would be one that optimally arranges the phenyl, hydroxyl, and allyl groups to minimize these steric clashes.
Table 1: Hypothetical Conformational Analysis of the C1-C2 Bond in this compound
| Dihedral Angle (HO-C1-C2-C3) | Conformation | Relative Stability | Notes |
| 60° | Gauche | Less Stable | Steric interaction between the hydroxyl group and the bulky C2 substituents. |
| 180° | Anti | More Stable | Hydroxyl group is positioned away from the phenyl and allyl groups, minimizing steric strain. |
| 300° (-60°) | Gauche | Less Stable | Steric interaction between the hydroxyl group and the bulky C2 substituents. |
This table is illustrative and based on general principles of conformational analysis.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-systems of the two phenyl rings and the carbon-carbon double bond of the allyl group. The LUMO would likely be distributed over the antibonding orbitals of these same π-systems.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net Calculations of the HOMO-LUMO gap for this compound would provide quantitative insight into its electronic properties and susceptibility to chemical reactions. ajchem-a.com
Table 2: Significance of Frontier Molecular Orbitals
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction (nucleophilic). |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction (electrophilic). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high reactivity and polarizability; a large gap indicates high stability. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. uni-muenchen.de It is an effective tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is color-coded: regions of negative electrostatic potential (typically red and yellow) are electron-rich and are prone to attack by electrophiles, while regions of positive electrostatic potential (blue) are electron-poor and are attractive to nucleophiles. researchgate.netnih.gov
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The π-electron clouds of the phenyl rings and the allyl double bond would also show regions of negative potential. The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack. This analysis helps in rationalizing the molecule's intermolecular interactions and reactivity patterns. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is essential for elucidating complex reaction mechanisms, providing details about intermediates and transition states that are transient and difficult to observe experimentally. osti.gov For this compound, a notable reaction is its copper-catalyzed asymmetric intramolecular hydroalkoxylation, which results in the formation of a chiral tetrahydrofuran (B95107) derivative. acs.org
Transition state theory (TST) explains reaction rates by analyzing the high-energy "activated complex" that exists between reactants and products. wikipedia.org Computational methods allow for the precise characterization of these transition state structures. In the copper-catalyzed cyclization of this compound, the proposed mechanism involves several steps, including the formation of a copper-alkoxide, migratory insertion of the alkene into the Cu-O bond, and subsequent protonolysis to release the product and regenerate the catalyst. acs.org
The key step, migratory insertion, would proceed through a specific transition state. Computational modeling can determine the geometry of this transition state, revealing how the atoms rearrange during the bond-forming process. Furthermore, these calculations yield the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for the reaction to occur. wikipedia.org A lower activation energy corresponds to a faster reaction rate. Comparing the activation energies for different potential pathways allows chemists to predict the most likely reaction mechanism.
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these environmental factors through methods like the Polarizable Continuum Model (PCM). ajchem-a.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and its effect on the solute's electronic structure is calculated.
For the cyclization of this compound, the solvent can stabilize charged or highly polar species, such as the copper-alkoxide intermediate and the polar transition state. researchgate.net By performing calculations both in the gas phase and in various solvents, researchers can quantify the impact of solvation on the reaction's energy profile. This can explain why a reaction may be favorable in one solvent but not another and leads to a more accurate and realistic model of the chemical transformation. ajchem-a.comresearchgate.net
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its structural and electronic properties, which are reflected in its NMR, IR, and Raman spectra. Density Functional Theory (DFT) is a commonly employed method for these predictions, often utilizing functionals like B3LYP in conjunction with various basis sets (e.g., 6-31G(d,p) or larger) to achieve a balance between accuracy and computational cost. acs.orgresearchgate.net These calculations are typically performed on the optimized geometry of the molecule in its ground state.
Calculated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts for this compound can be performed to predict the 1H and 13C spectra. These calculations are generally carried out using the Gauge-Including Atomic Orbital (GIAO) method, which has become a standard approach for predicting magnetic shielding tensors. walisongo.ac.id
The workflow for predicting NMR spectra typically involves:
A conformational search to identify the lowest energy conformers of the molecule.
Geometry optimization of each conformer using a selected DFT functional and basis set.
Calculation of NMR shielding constants for each optimized conformer.
Averaging of the shielding constants based on the Boltzmann distribution of the conformers.
Conversion of the shielding constants to chemical shifts by referencing to a standard, typically tetramethylsilane (B1202638) (TMS).
For alcohols, the chemical shift of the hydroxyl proton (-OH) can be particularly sensitive to the computational model, including solvent effects and hydrogen bonding. libretexts.org The signals for the aromatic protons of the two phenyl groups are expected in the range of 7-8 ppm. The protons of the vinyl group (-CH=CH2) would appear in the olefinic region (typically 5-6 ppm). The methylene (B1212753) protons adjacent to the hydroxyl group (-CH2OH) would be deshielded and expected around 3.4-4.5 ppm. libretexts.org
In the 13C NMR spectrum, the carbon attached to the hydroxyl group is typically found in the 50-65 ppm range. libretexts.org The quaternary carbon bonded to the two phenyl groups would have a distinct chemical shift, and the aromatic carbons would resonate in the typical 125-150 ppm region, with the ipso-carbons showing different shifts from the ortho-, meta-, and para-carbons. libretexts.org The olefinic carbons would also have characteristic signals in the 100-150 ppm range. libretexts.org
Table 1: Illustrative Predicted 1H and 13C NMR Chemical Shifts (ppm) for Structural Moieties Similar to this compound
| Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 8.0 | 125 - 150 |
| -CH=CH2 | 5.0 - 6.0 | 100 - 150 |
| -CH2OH | 3.4 - 4.5 | 50 - 65 |
| -OH | Variable (2.0 - 5.0) | - |
Note: These are general ranges for similar functional groups and not specific calculated values for this compound.
Predicted Vibrational Frequencies (IR, Raman)
For this compound, a frequency calculation using DFT would reveal characteristic vibrational modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set incompleteness. researchgate.net
Key predicted vibrational modes for this compound would include:
O-H stretch: A broad and strong absorption in the IR spectrum, typically in the 3200-3600 cm-1 region, characteristic of the hydroxyl group.
C-H stretches: Aromatic C-H stretches above 3000 cm-1 and aliphatic C-H stretches below 3000 cm-1. The vinyl C-H stretches would also be in the 3000-3100 cm-1 range.
C=C stretch: The alkene double bond stretch would appear around 1640-1680 cm-1. Aromatic C=C stretches are expected in the 1450-1600 cm-1 region.
C-O stretch: A strong band in the IR spectrum, typically in the 1000-1260 cm-1 range for a primary alcohol.
Raman spectroscopy would provide complementary information. For instance, the C=C double bond and the symmetric breathing modes of the phenyl rings are often strong in the Raman spectrum. bruker.com
Table 2: Illustrative Predicted Vibrational Frequencies (cm-1) for Functional Groups in this compound
| Functional Group | Predicted IR Frequency Range (cm-1) | Predicted Raman Frequency Range (cm-1) |
| O-H stretch | 3200 - 3600 (strong, broad) | Weak |
| Aromatic C-H stretch | 3000 - 3100 (medium) | Strong |
| Alkene C=C stretch | 1640 - 1680 (medium) | Strong |
| Aromatic C=C stretch | 1450 - 1600 (medium to strong) | Strong |
| C-O stretch | 1000 - 1260 (strong) | Medium |
Note: These are general frequency ranges for the respective functional groups and not specific calculated values for this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical properties of the molecules.
For this compound, QSRR studies could be envisioned for reactions involving its key functional groups: the hydroxyl group and the terminal double bond. For example, in catalytic reactions such as oxidation, reduction, or cyclization, the reactivity of this compound could be modeled as a function of various descriptors.
While no specific QSRR studies on this compound have been reported, research on similar allylic alcohols provides a framework for how such an investigation could be conducted. chemrxiv.org Descriptors used in QSRR models for alcohols often include:
Steric descriptors: Such as molecular volume, surface area, and specific parameters like the percentage of buried volume (%Vbur) which can quantify steric hindrance around the reaction center. chemrxiv.org
Electronic descriptors: These can include atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's ability to participate in electronic interactions.
Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
A hypothetical QSRR study on a series of substituted 2,2-diphenylpent-4-en-1-ols could, for example, correlate the rate of a catalytic cyclization reaction with descriptors that quantify the electronic effects of substituents on the phenyl rings and steric hindrance around the catalytic site. Such a model could be expressed by a linear equation:
log(k) = c₀ + c₁ * σ + c₂ * Eₛ + ...
where log(k) is the logarithm of the reaction rate constant, σ is an electronic substituent constant (like the Hammett parameter), Eₛ is a steric parameter (like the Taft parameter), and c₀, c₁, c₂ are coefficients determined by regression analysis.
These studies are valuable for understanding reaction mechanisms and for predicting the reactivity of new, untested compounds, thereby guiding the design of more efficient catalysts and reaction conditions. scispace.com
Synthetic Applications and Derivatization of 2,2 Diphenylpent 4 En 1 Ol
Synthesis of Heterocyclic Compounds
The inherent functionality of 2,2-diphenylpent-4-en-1-ol, specifically the presence of a hydroxyl group and a terminal double bond, makes it an ideal substrate for intramolecular cyclization reactions to form various oxygen-containing heterocycles.
Tetrahydrofurans and Related Oxygen Heterocycles
The synthesis of substituted tetrahydrofurans from this compound has been achieved through several catalytic methods. These reactions typically involve the intramolecular addition of the hydroxyl group across the pendant alkene.
One notable method is a cobalt-catalyzed aerobic oxidation. In this process, this compound undergoes cyclization in the presence of a cobalt catalyst and dimethyl disulfide under an aerobic atmosphere to yield stereoselective tetrahydrofuran (B95107) derivatives. rptu.de Another approach involves a copper(I)-catalyzed asymmetric cyclization. Using a copper catalyst with a chiral ligand, such as (R)-DTBM-Segphos, facilitates the enantioselective formation of the corresponding tetrahydrofuran, albeit in relatively low yields but with moderate enantiomeric ratios. acs.org This reaction proceeds through an alkoxy copper(I) complex, followed by migratory insertion and protonolysis. acs.org
Furthermore, hypervalent iodine reagents have been employed for the chloroetherification of this compound. beilstein-journals.org The reaction with phenyliodine(III) diacetate (PhI(OAc)₂) and a chlorine source like pyridinium (B92312) chloride leads to the formation of a chloromethyl-substituted tetrahydrofuran derivative. beilstein-journals.org
Table 1: Synthesis of Tetrahydrofuran Derivatives from this compound This table is interactive. Users can sort data by clicking on the headers.
| Catalyst/Reagent System | Product | Key Features | Yield | Ref. |
|---|---|---|---|---|
| Cobalt catalyst / Dimethyl disulfide | Stereoselective Tetrahydrofuran | Aerobic oxidation | Up to 66% | rptu.de |
| Cu(I) / (R)-DTBM-Segphos | Chiral Tetrahydrofuran | Asymmetric cyclization, er up to 85.5:14.5 | Low | acs.org |
| PhI(OAc)₂ / Pyridinium Chloride | 2-(Chloromethyl)-4,4-diphenyltetrahydrofuran | Hypervalent iodine-mediated chloroetherification | Moderate | beilstein-journals.org |
Pyran Derivatives
While direct conversion of this compound to simple pyrans is less documented, structurally related homoallylic alcohols are extensively used in cascade reactions to build complex pyran-containing scaffolds. The Prins cyclization and its variants are powerful strategies for constructing six-membered oxygen heterocycles. researchgate.netresearchgate.net For example, a domino cyclization of (E)-3,5-diphenylpent-4-en-1-ol with various aldehydes, catalyzed by boron trifluoride etherate (BF₃·OEt₂), yields hexahydroindeno[2,1-c]pyran skeletons with high stereoselectivity. researchgate.netresearchgate.net This type of cascade process, involving an initial Prins reaction followed by an intramolecular Friedel–Crafts alkylation, demonstrates the potential of the homoallylic alcohol moiety within complex precursors to generate fused pyran systems. researchgate.netresearchgate.net
Spirocyclic Systems
The construction of spirocyclic systems, which contain a central atom shared by two rings, can be achieved using precursors with functionalities similar to those in this compound. Intramolecular Prins cascade processes are particularly effective for this purpose. For instance, the condensation of homoallylic alcohols with aldehydes can initiate a tandem cyclization to create spirocyclic pyran derivatives. researchgate.net Although not starting directly from this compound, the synthesis of hexahydro-1H-spiro[isoquinoline-4,4′-pyran] scaffolds from 3-((benzylamino)methyl)but-3-en-1-ol and aldehydes highlights the utility of the homoallylic alcohol in forming the pyran ring of a spiro-system stereoselectively. researchgate.net The gem-diphenyl group in this compound is a common feature in precursors for spirocycles, suggesting its potential application in similar complexity-generating transformations. sigmaaldrich.comresearchgate.net
Construction of Complex Polycyclic Architectures
The strategic placement of reactive sites in this compound and its analogs makes it a suitable starting point for tandem reactions that rapidly build molecular complexity. Cascade reactions that combine multiple bond-forming events in a single pot are highly efficient for synthesizing polycyclic structures.
A prime example is the Prins/Friedel-Crafts tandem cyclization. researchgate.net This strategy has been developed for the stereoselective synthesis of hexahydroindeno[2,1-c]pyran scaffolds from homoallylic alcohols like (E)-3,5-diphenylpent-4-en-1-ol. researchgate.netresearchgate.net The reaction is initiated by a Lewis acid-catalyzed Prins cyclization between the homoallylic alcohol and an aldehyde, forming an oxocarbenium ion intermediate. This intermediate is then trapped intramolecularly by an aromatic ring via a Friedel–Crafts reaction, constructing a fused polycyclic system in one operation. researchgate.net This powerful method allows for the creation of two new rings and multiple stereocenters with high control. researchgate.net Similar indium-catalyzed tandem reactions have been used to construct a variety of polycyclic indole (B1671886) frameworks with high diastereoselectivity. researchgate.net
Role as a Chiral Building Block in Asymmetric Synthesis
The development of enantioselective reactions using this compound allows for its use as a chiral building block, providing access to optically active products. mdpi.comwiley.comsigmaaldrich.com The asymmetric synthesis of chiral heterocycles from this achiral precursor is a key area of research.
A significant achievement in this area is the copper-catalyzed asymmetric intramolecular hydroalkoxylation of this compound. acs.org By employing a Cu(I) catalyst in conjunction with the chiral bisphosphine ligand (R)-DTBM-Segphos, it is possible to synthesize 2-methyl-4,4-diphenyltetrahydrofuran with moderate enantioselectivity (er up to 85.5:14.5). acs.org This reaction demonstrates that the chirality of the ligand can effectively control the stereochemical outcome of the cyclization, transforming the achiral starting material into a valuable enantioenriched product. Such chiral tetrahydrofuran cores are prevalent motifs in many biologically active molecules. nih.gov
Table 2: Asymmetric Cyclization of this compound This table is interactive. Users can sort data by clicking on the headers.
| Reaction Type | Catalyst System | Chiral Ligand | Product | Enantiomeric Ratio (er) | Ref. |
|---|---|---|---|---|---|
| Asymmetric Hydroalkoxylation | Cu(I) | (R)-DTBM-Segphos | (R)-2-Methyl-4,4-diphenyltetrahydrofuran | up to 85.5:14.5 | acs.org |
Synthesis of Other Specialty Chemicals and Advanced Intermediates
Beyond the synthesis of heterocyclic and polycyclic systems, this compound serves as a precursor for other functionalized molecules and advanced intermediates.
One such application is in hypervalent iodine-mediated oxidative cyclizations. The reaction of this compound with PhI(OAc)₂ and a chloride source results in an intramolecular chloroetherification, yielding 2-(chloromethyl)-4,4-diphenyltetrahydrofuran. beilstein-journals.org This product is an advanced intermediate, as the chloromethyl group can be further functionalized through nucleophilic substitution, providing a handle to introduce a wide range of chemical moieties. Such halogenated cyclic ethers are important scaffolds in medicinal chemistry. beilstein-journals.org
Derivatives with Modified Alcohol Functionality (e.g., Esters, Ethers)
The primary alcohol group in this compound is amenable to various chemical modifications, including esterification and etherification, to yield derivatives with altered physical and chemical properties.
Ester Derivatives:
Esterification of this compound can be achieved through standard procedures, such as reaction with an acid anhydride. For instance, the reaction with acetic anhydride, often in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), would yield 2,2-diphenylpent-4-en-1-yl acetate. This reaction proceeds via nucleophilic attack of the alcohol onto the carbonyl carbon of the anhydride, followed by elimination of a carboxylate leaving group. libretexts.orglibretexts.orgresearchgate.net While specific literature detailing the synthesis of a wide array of esters from this compound is not abundant, the general principles of esterification are well-established and applicable. operachem.comlibretexts.orgmedcraveonline.commedcraveonline.comsavemyexams.com
A related transformation has been reported for a similar substrate, 1-phenylpent-4-en-1-ol, which was converted to its corresponding carbamate (B1207046) ester, methyl (((1-phenylpent-4-en-1-yl) oxy) carbonyl)-L-leucinate. nih.gov This suggests that this compound could similarly be converted to various carbamate derivatives.
Ether Derivatives:
The synthesis of ether derivatives of this compound can be accomplished through methods like the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgtransformationtutoring.comlibretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. For example, reaction of the sodium salt of this compound with methyl iodide would be expected to produce 1-methoxy-2,2-diphenylpent-4-ene.
A significant application involving the modification of both the alcohol and alkene functionalities is the intramolecular hydroalkoxylation to form cyclic ethers. It has been demonstrated that the reaction of this compound with a catalytic amount of a platinum complex, specifically a mixture of [PtCl2(H2C=CH2)]2 and P(4-C6H4CF3)3, leads to the formation of 2-methyl-4,4-diphenyltetrahydrofuran in 78% yield. nih.gov This reaction proceeds at 70 °C over 24 hours and showcases the utility of the compound in constructing complex heterocyclic frameworks. nih.gov This platinum-catalyzed hydroalkoxylation has been shown to be tolerant of various functional groups, including esters and other ether moieties. nih.gov
Table 1: Examples of Derivatives with Modified Alcohol Functionality
| Starting Material | Reagents and Conditions | Product | Derivative Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | [PtCl₂(H₂C=CH₂)₂], P(4-C₆H₄CF₃)₃, 70 °C, 24 h | 2-Methyl-4,4-diphenyltetrahydrofuran | Cyclic Ether | 78 | nih.gov |
| 1-Phenylpent-4-en-1-ol | Methyl-L-leucinate, coupling agent | Methyl (((1-phenylpent-4-en-1-yl) oxy) carbonyl)-L-leucinate | Carbamate Ester | 80 | nih.gov |
Analogues with Structural Modifications to the Alkene or Phenyl Moieties
Modifications to the terminal alkene or the phenyl groups of this compound lead to a variety of structural analogues. These modifications can influence the molecule's steric and electronic properties, opening avenues for further synthetic transformations.
Alkene Modifications:
The terminal double bond can be a site for various synthetic elaborations. For instance, analogues with substitutions on the alkene have been synthesized. An example is the preparation of (E)-syn-2,4-dimethyl-3,5-diphenylpent-4-en-1-ol, where a methyl group is introduced at the 4-position of the pentene chain. pitt.edu Another related compound, (E)-2-nitro-1,5-diphenylpent-4-en-1-ol, features a nitro group at the 2-position and an additional phenyl group at the 5-position of the pentene chain. libretexts.org
The alkene can also be replaced by other unsaturated functionalities. For example, the synthesis of thiazoles from tertiary alcohols bearing both alkene and alkyne groups has been reported, with (E)-3-(4-ethoxyphenyl)-1,5-diphenylpent-1-en-4-yn-3-ol being a key intermediate. acs.org This highlights the potential for creating highly conjugated systems from precursors related to this compound.
Phenyl Group Modifications:
Analogues with substituted phenyl rings have also been synthesized, which allows for the fine-tuning of the electronic properties of the molecule. For example, 1-(3-chlorophenyl)pent-4-en-1-ol (B2535308) has been prepared and utilized in the synthesis of macrocyclic compounds. nih.gov The synthesis of 5-(4-chlorophenyl)-pent-1-en-5-ol has also been reported, demonstrating the feasibility of introducing halogen substituents onto the phenyl rings. prepchem.com Such modifications can be achieved by starting with appropriately substituted benzaldehyde (B42025) derivatives in the synthetic sequence leading to the diphenylpentenol core structure.
Table 2: Examples of Analogues with Structural Modifications
| Compound Name | Modification | Reference |
|---|---|---|
| (E)-syn-2,4-Dimethyl-3,5-diphenylpent-4-en-1-ol | Methyl group on alkene | pitt.edu |
| (E)-2-Nitro-1,5-diphenylpent-4-en-1-ol | Nitro and phenyl groups on alkene | libretexts.org |
| 1-(3-Chlorophenyl)pent-4-en-1-ol | Chloro-substituted phenyl group | nih.gov |
| 5-(4-Chlorophenyl)-pent-1-en-5-ol | Chloro-substituted phenyl group | prepchem.com |
| (E)-3-(4-Ethoxyphenyl)-1,5-diphenylpent-1-en-4-yn-3-ol | Alkyne functionality and substituted phenyl group | acs.org |
Future Directions and Emerging Research Avenues for 2,2 Diphenylpent 4 En 1 Ol
The unique structural characteristics of 2,2-diphenylpent-4-en-1-ol, featuring a terminal alkene, a primary alcohol, and a sterically demanding quaternary carbon center, make it a valuable substrate for exploring new synthetic methodologies and complex molecular architectures. Future research is poised to capitalize on this potential by focusing on sustainability, catalytic efficiency, process automation, computational modeling, and the design of novel chemical transformations.
Q & A
Q. What are the standard synthetic routes for 2,2-Diphenylpent-4-en-1-ol, and how is its purity validated?
The compound is synthesized via copper-catalyzed amino oxygenation of alkenes. A representative procedure involves reacting 2-phenyl-3-bromopropene under controlled conditions, followed by purification using column chromatography (Rf = 0.66 in 2% EtOAc–Hexanes). Characterization includes ¹H NMR (δ 7.53–7.31 for aromatic protons, 5.57–5.50 for alkene protons), ¹³C NMR , FTIR, and HRGCMS-ESI to confirm molecular identity . Purity is validated via chromatographic techniques and spectral consistency with reference data.
Q. What safety protocols are critical when handling this compound or its intermediates?
Prior to synthesis, conduct a hazard analysis (e.g., evaluating gas evolution, reactivity of brominated intermediates) and implement risk mitigation measures. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of copper catalysts in the synthesis of this compound?
Employ kinetic isotope effects (KIE) or electron paramagnetic resonance (EPR) to probe catalytic cycles. Isotopic labeling (e.g., deuterated substrates) can track hydrogen transfer steps. Computational methods (DFT calculations) may identify transition states and intermediate stability, complementing experimental data from NMR reaction monitoring .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Use triangulation by cross-validating with alternative techniques (e.g., 2D NMR like COSY or HSQC) to assign ambiguous signals. Compare results with synthetic replicates or independent batches. If discrepancies persist, consider impurities (e.g., unreacted starting materials) via LC-MS or spiking experiments .
Q. What computational strategies are effective in predicting the reactivity of this compound derivatives?
Density Functional Theory (DFT) can model electronic effects of substituents on alkene reactivity. Solvent interactions and steric hindrance are simulated using molecular dynamics (MD) software. Validate predictions with experimental kinetic studies (e.g., rate constants under varying temperatures) .
Q. How can the compound’s potential in drug discovery be systematically evaluated?
Design structure-activity relationship (SAR) studies by synthesizing analogs with modified phenyl or hydroxyl groups. Test biological activity (e.g., receptor binding assays) and correlate with computational docking scores. Prioritize candidates showing low cytotoxicity in in vitro models (e.g., HepG2 cells) .
Q. What methodologies assess the environmental persistence of this compound degradation products?
Conduct photolysis/hydrolysis studies under simulated environmental conditions (UV light, pH variations). Analyze degradation pathways via LC-HRMS and quantify half-lives. Use OECD guidelines for biodegradation testing (e.g., Closed Bottle Test) to evaluate microbial breakdown .
Q. How can reaction yields be optimized while minimizing side products?
Apply Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Monitor reaction progress via in situ FTIR or Raman spectroscopy. Use response surface methodology (RSM) to identify optimal conditions .
Q. What advanced techniques characterize the stereochemical configuration of synthetic intermediates?
Chiral HPLC or vibrational circular dichroism (VCD) can determine enantiomeric excess. X-ray crystallography provides definitive structural confirmation. For dynamic systems, NOESY NMR reveals spatial proximity of substituents .
Q. How can researchers design degradation studies for hazardous byproducts formed during synthesis?
Use high-resolution mass spectrometry (HRMS) to identify byproducts. Evaluate toxicity via in silico tools (e.g., TEST software from EPA) and in vitro assays (e.g., Ames test for mutagenicity). Implement green chemistry principles (e.g., solvent substitution) to reduce hazardous waste .
Methodological Considerations Table
| Research Objective | Key Techniques | Validation Criteria |
|---|---|---|
| Synthetic Purity | NMR, FTIR, HRGCMS | Spectral match to literature; Rf consistency |
| Mechanistic Insight | KIE, EPR, DFT | Correlation between computational/experimental data |
| Environmental Impact | LC-HRMS, OECD tests | Quantified half-lives; <10% persistence in biodegradation tests |
| Biological Activity | SAR, docking assays | IC50 values <1 μM; selectivity indices >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
